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molecular formula C10H16N2 B1340853 3-Dimethylaminomethyl-benzylamine CAS No. 246258-97-9

3-Dimethylaminomethyl-benzylamine

Cat. No. B1340853
M. Wt: 164.25 g/mol
InChI Key: VOVDYPSBXVIIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354418B2

Procedure details

7.00 g (34.95 mmol) 3-dimethylaminomethyl-benzonitrile are placed in 100 ml of methanolic ammonia solution and hydrogenated with 1.40 g Raney nickel at ambient temperature under a pressure of 3 bar. The catalyst is suction filtered, the filtrate is evaporated down. The residue is purified by chromatography.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])[CH3:3]>N.[Ni]>[CH3:3][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8][NH2:9])[CH3:1]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CN(C)CC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
N
Step Three
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Name
Type
Smiles
CN(C)CC=1C=C(CN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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